molecular formula C44H70N2O12 B12777930 (E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone CAS No. 104450-05-7

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone

Cat. No.: B12777930
CAS No.: 104450-05-7
M. Wt: 819.0 g/mol
InChI Key: HQDGZBFIMKAARK-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone is a complex organic compound with a diverse range of applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include bases, acids, and solvents that facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions carried out in specialized reactors. The conditions are optimized to ensure high yield and purity, often involving temperature control, pressure adjustments, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid: A simpler compound with similar functional groups but lacking the complex side chains.

    1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone: A related compound with a similar core structure but different substituents.

Uniqueness

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

104450-05-7

Molecular Formula

C44H70N2O12

Molecular Weight

819.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone

InChI

InChI=1S/2C20H33NO4.C4H4O4/c2*1-6-7-10-24-13-17-11-16(15(2)22)8-9-19(17)25-14-18(23)12-21-20(3,4)5;5-3(6)1-2-4(7)8/h2*8-9,11,18,21,23H,6-7,10,12-14H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

HQDGZBFIMKAARK-WXXKFALUSA-N

Isomeric SMILES

CCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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